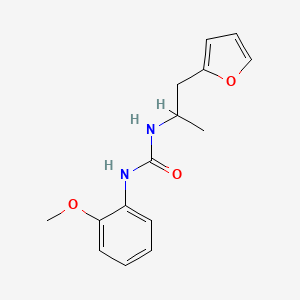

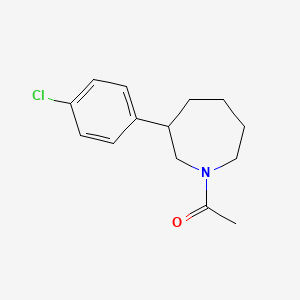

![molecular formula C10H14O5 B3005438 7-氧代螺[3.5]壬烷-2,2-二甲酸 CAS No. 91950-60-6](/img/structure/B3005438.png)

7-氧代螺[3.5]壬烷-2,2-二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

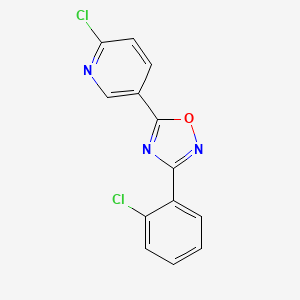

The compound of interest, 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid, is a spirocyclic compound characterized by the presence of an oxygen atom within the spirocyclic framework. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related oxaspiro compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related oxaspiro compounds involves electrophilic amination reactions, as described in the first paper. The reaction of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds, such as malonic and cyanoacetic acid derivatives, leads to the formation of intermediate compounds that can undergo further stabilization reactions, including intramolecular nucleophilic attacks and ring transformations . Although the synthesis of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid is not explicitly mentioned, similar strategies could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of oxaspiro compounds is confirmed using instrumental methods such as NMR and mass spectrometry. For instance, the substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids exhibit specific NMR signals that correspond to the structure of the molecule, including signals for the methylene group, aromatic protons, and NHCO urea fragment . These techniques would also be applicable for analyzing the structure of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid.

Chemical Reactions Analysis

The oxaspiro compounds can undergo various chemical reactions. For example, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate can be de-ethoxycarbonylated to yield 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid nitrile, which can then be converted into a thioamide and subsequently into thiazoles . These reactions demonstrate the reactivity of the oxaspiro framework and suggest that 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxaspiro compounds are often determined by their functional groups and the spirocyclic structure. The papers provided do not directly discuss the properties of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid, but they do mention that the antimicrobial activity of certain oxaspiro compounds has been evaluated, with some showing the ability to inhibit the growth of Candida albicans and sensitivity to Staphylococcus aureus and Bacillus subtilis . These biological activities are significant as they suggest potential applications for oxaspiro compounds in medicinal chemistry.

科学研究应用

高效合成应用

- 一种合成茴香醚素的模型研究涉及由环己烷甲酸甲酯和 2-乙氧基羰基环己酮制备 2-氧代螺[3.5]壬烷及其衍生物,展示了有机化学中高效合成工艺的潜力 (Kato、Kitahara 和 Yoshikoshi,1985)。

螺环氧杂环己烷稠合化合物

- 2-氧杂-7-氮杂螺[3.5]壬烷的合成及其转化为螺环氧杂环己烷和相关化合物突出了它在创建复杂分子结构中的应用 (Gurry、McArdle 和 Aldabbagh,2015)。

用于化学转化的衍生物

- 2-氧代-1-氧代螺[4.5]癸烷-3,4-二甲酸二乙酯和相关化合物已被合成和转化,证明了它们在各种化学转化和新化学实体的创建中的效用 (Kuroyan、Pogosyan 和 Grigoryan,1995)。

亲核开环反应

- 1-(2-环氧乙基甲基)-2-氧代-1-环戊烷甲酸甲酯用于亲核开环反应,形成功能化的 2-氧代螺[4.4]壬烷衍生物,这在生物活性化合物开发中很重要 (Santos、Barreiro、Braz-Filho 和 Fraga,2000)。

在固相合成中的作用

- 该化合物在固相合成中显示出潜力,特别是在碱敏感寡核苷酸的合成中,证明了它在更复杂的化学合成中的效用 (Leisvuori、Poijärvi-Virta、Virta 和 Lönnberg,2008)。

属性

IUPAC Name |

7-oxaspiro[3.5]nonane-2,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-7(12)10(8(13)14)5-9(6-10)1-3-15-4-2-9/h1-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJNIDAPJWNQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(C2)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

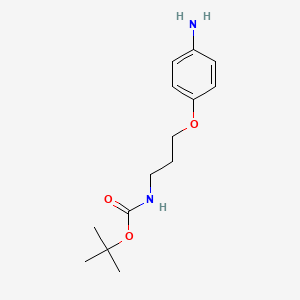

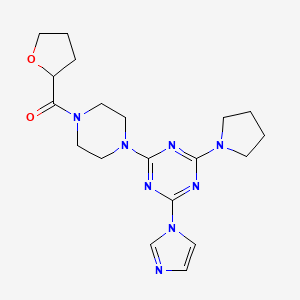

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)

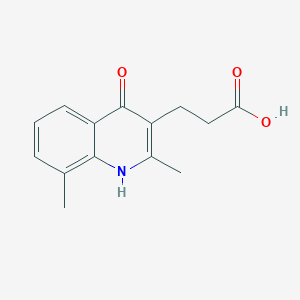

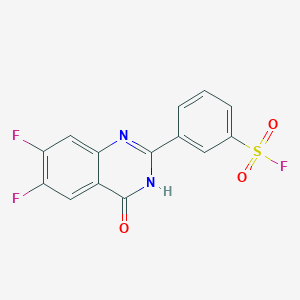

![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)

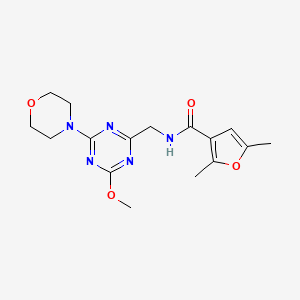

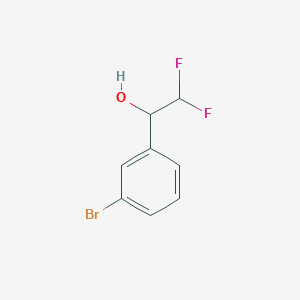

![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)